Phenylheptatriyne

Phototoxicity mechanism Membrane photosensitization DNA cross-linking

Phenylheptatriyne (PHT; 1-phenylhepta-1,3,5-triyne; CAS 4300-27-0; molecular formula C₁₃H₈; MW 164.20 g/mol) is a conjugated polyacetylene secondary metabolite isolated predominantly from Bidens species (Asteraceae), notably B. pilosa and B.

Molecular Formula C13H8
Molecular Weight 164.2 g/mol
CAS No. 4300-27-0
Cat. No. B1219051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylheptatriyne
CAS4300-27-0
Synonymsphenylheptatriyne
phenylheptatriyne, radical ion(1+)
Molecular FormulaC13H8
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC#CC#CC#CC1=CC=CC=C1
InChIInChI=1S/C13H8/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,1H3
InChIKeyACKWHAMNCLDPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylheptatriyne (CAS 4300-27-0): A Phototoxic Polyacetylene Natural Product with Differentiated Membrane-Targeted Bioactivity


Phenylheptatriyne (PHT; 1-phenylhepta-1,3,5-triyne; CAS 4300-27-0; molecular formula C₁₃H₈; MW 164.20 g/mol) is a conjugated polyacetylene secondary metabolite isolated predominantly from Bidens species (Asteraceae), notably B. pilosa and B. cernua [1]. It belongs to a class of phototoxic polyacetylenes and is structurally distinguished by its phenyl-capped heptatriyne backbone, which confers strong UV-A absorption and oxygen-dependent phototoxicity via a mechanism that is fundamentally distinct from both thiophene congeners such as α-terthienyl and furanocoumarin photosensitizers such as 8-methoxypsoralen [2]. Unlike DNA-intercalating phototoxins, PHT exerts its primary phototoxic effect at the membrane level without forming DNA interstrand cross-links, a mechanistic differentiation that directly impacts its suitability profile in photobiology, antimicrobial screening, and allelochemical research applications [3].

Why Generic Substitution Fails for Phenylheptatriyne: Mechanistic and Potency Divergence Within the Polyacetylene–Thiophene Class


Polyacetylenes and their thiophene derivatives from the Asteraceae are not functionally interchangeable. Phenylheptatriyne (PHT) operates via a membrane-targeted phototoxic mechanism that is qualitatively different from the DNA-targeting mode of furanocoumarins such as 8-methoxypsoralen, and it displays a distinct lipid-environment-dependent activity profile compared to the thiophene α-terthienyl [1]. Within the class, biosynthetically derived thiophenes are generally more phototoxic than their acetylenic precursors, and antiviral potency rankings place PHT below α-terthienyl and thiarubrine-A but above thiophene-A . Simple in-class substitution without accounting for these mechanistic and potency divergences—specifically membrane specificity, lipid-order dependence, and differential photodynamic oxygen requirement—can lead to qualitatively different experimental outcomes and misinterpretation of structure–activity relationships. The quantitative evidence below establishes where PHT is differentiated, not merely different, from its closest analogs.

Product-Specific Quantitative Evidence Guide: Phenylheptatriyne Differentiation Data Against Key Comparators


Mechanism of Phototoxicity: Membrane-Targeted Action of PHT Versus DNA-Targeted Action of 8-Methoxypsoralen

Phenylheptatriyne (PHT) exhibits a fundamentally different cellular target from the furanocoumarin 8-methoxypsoralen (8-MOP). In a direct comparative experiment using bacteriophage T4B0r, PHT did not kill the phage during 360 nm irradiation, whereas 8-MOP did [1]. Murine cytomegalovirus (MCMV), a membrane-coated DNA virus, and PM2, a lipid-containing bacteriophage, were inactivated by PHT + UVA, confirming that the primary phototoxic effect of PHT is exerted on membranes rather than on DNA, whereas 8-MOP acts at the DNA level [1]. Additionally, experiments with calf thymus DNA demonstrated that, unlike photoactive furanocoumarins, PHT does not form interstrand cross-linkages with DNA in ultraviolet light [2]. This mechanistic divergence is the single most critical differentiator for selecting PHT over 8-MOP or other furanocoumarins in any application requiring membrane-specific photodamage without genotoxic DNA cross-linking.

Phototoxicity mechanism Membrane photosensitization DNA cross-linking Bacteriophage T4 assay

Differential Membrane Permeabilization: PHT Activity in Ordered Lipid Bilayers Where α-Terthienyl Is Inactive

In a direct comparative liposome permeability study, phenylheptatriyne (PHT) and α-terthienyl (α-T) were tested for their ability to induce glucose leakage from liposomes with varying lipid compositions under UV-A irradiation [1]. In liposomes with highly ordered, saturated fatty acid side chains, α-terthienyl had no effect on glucose permeability. In contrast, phenylheptatriyne was very effective in increasing glucose permeability in these same highly ordered liposomes via a photodynamic mechanism [1]. Addition of lysophosphatidylcholine—which perturbs lipid packing order—completely inhibited the effect of PHT, whereas incorporation of cholesterol—which increases lipid order—enhanced PHT action [1]. In liposomes with a high degree of unsaturation, both α-T and PHT induced glucose leakage involving lipid peroxidation, but neither malondialdehyde nor peroxide formation assays were directly correlated with permeability increase, indicating additional mechanistic complexity [1].

Membrane permeability Liposome model Lipid order dependence Glucose leakage assay

Antiviral Phototoxic Potency Ranking: PHT Position Among Five Thiophene and Polyacetylene Natural Products

A direct comparative study evaluated five naturally occurring thiophene- and polyacetylene-containing compounds for phototoxic activity against two membrane-containing animal viruses—murine cytomegalovirus (MCMV, a DNA virus) and Sindbis virus (an RNA virus)—in the presence of long-wave ultraviolet radiation . The order of antiviral phototoxic potency was: α-terthienyl > thiarubrine-A > phenylheptatriyne (PHT) ≈ ACBP-thiophene > thiophene-A (hydrolysis product of thiarubrine-A) . PHT occupies an intermediate potency position, approximately equipotent with ACBP-thiophene but substantially less potent than α-terthienyl and thiarubrine-A. Notably, MCMV inactivated by any of these compounds was still capable of penetrating cultured mouse cells efficiently and reaching the cell nucleus, indicating that the phototoxic inactivation targets viral envelope/membrane functions rather than entry or nuclear trafficking .

Antiviral phototoxicity Murine cytomegalovirus Sindbis virus Potency ranking

Allelopathic Phytotoxicity: Quantitative LC₅₀ Comparison of PHT Versus α-Terthienyl Across Four Seedling Species

In a head-to-head allelopathic assessment, phenylheptatriyne (PHT) and α-terthienyl (α-T) were tested against four seedling species—Asclepias syriaca (common milkweed), Chenopodium album (lambsquarters), Phleum pratense (timothy grass), and Trifolium pratense (red clover)—under near-UV irradiation conditions saturating but not exceeding summer sunlight levels in Ottawa, Canada [1]. α-T was consistently more potent than PHT across three of four species: LC₅₀ values for A. syriaca were 0.15 ppm (α-T) vs. 0.66 ppm (PHT), representing a 4.4-fold potency advantage for α-T; for C. album, 0.27 vs. 0.85 ppm (3.1-fold); for P. pratense, 0.79 vs. 1.43 ppm (1.8-fold). Only for T. pratense were LC₅₀ values comparable (1.93 ppm α-T vs. 1.82 ppm PHT) [1]. Growth inhibition was also observed without near-UV irradiation for both compounds, indicating light-independent allelopathic activity, but UVA exposure enhanced the effect [1].

Allelopathy Seedling growth inhibition LC₅₀ Natural herbicide

Photoovicidal Activity: UVA Enhancement Factors for PHT, α-Terthienyl, and 8-Methoxypsoralen Against Drosophila Eggs

Phenylheptatriyne (PHT), α-terthienyl (α-T), and 8-methoxypsoralen (8-MOP) were compared for their ability to prevent hatching of Drosophila melanogaster eggs in the dark and under long-wavelength ultraviolet (UVA) irradiation [1]. Both PHT and α-T displayed ovicidal activity in the dark, but the UVA irradiation step increased ovicidal activity 37-fold for PHT and 4,333-fold for α-T [1]. The photoovicidal activity of 8-MOP was only 1/10 that of PHT [1]. These data reveal a dramatic quantitative divergence in UVA enhancement: α-T exhibits an approximately 117-fold greater UVA amplification factor than PHT, while PHT is 10-fold more potent than 8-MOP in this assay. The very large UVA enhancement of α-T is consistent with its generally higher photodynamic efficiency, whereas the intermediate enhancement of PHT aligns with its distinct membrane-targeted mechanism.

Photoovicidal activity Drosophila melanogaster UVA enhancement Insect egg hatch inhibition

Best Research and Industrial Application Scenarios for Phenylheptatriyne Based on Quantified Differentiation Evidence


Membrane-Specific Photodynamic Studies Requiring Absence of DNA Cross-Linking Activity

PHT is the preferred photosensitizer for experiments where membrane photodamage must be achieved without concurrent DNA interstrand cross-linking. Unlike 8-methoxypsoralen, which cross-links DNA, PHT does not form DNA adducts and fails to inactivate bacteriophage T4 (a DNA-target probe) while effectively inactivating membrane-coated viruses (MCMV, PM2) [1]. This makes PHT uniquely suitable for photobiology studies dissecting membrane-versus-DNA damage contributions, for erythrocyte membrane phototoxicity models, and for investigating lipid peroxidation-independent membrane disruption pathways.

Lipid Raft and Ordered Membrane Microdomain Photopermeabilization Research

PHT is the compound of choice for studying photodynamic permeabilization of highly ordered lipid bilayers—a model for lipid raft domains—where α-terthienyl is completely inactive [2]. The unique dependence of PHT activity on lipid order (enhanced by cholesterol, abolished by lysophosphatidylcholine) provides a selective experimental tool unavailable with thiophene-based photosensitizers. Researchers investigating membrane microdomain-targeted photodynamic therapy or bacterial membrane disruption in cholesterol-rich domains should select PHT over α-T.

Antifungal Susceptibility Testing Against Clinical Candida and Basidiomycetous Yeast Isolates

PHT has demonstrated quantifiable in vitro antifungal activity with MIC values of 12.5–50 µg/mL against Candida spp. (including C. albicans, C. krusei, C. tropicalis, C. glabrata, and others) and 12.5–100 µg/mL against basidiomycetous yeasts (Cryptococcus neoformans, C. albidus, Trichosporon cutaneum, Rhodotorula glutinis), established across 125 strains using standardized broth macrodilution methodology [3]. These values provide a benchmark for laboratories screening plant-derived polyacetylenes as antifungal lead compounds or validating the antimicrobial contribution of PHT in Bidens essential oil fractions, where PHT constitutes 58–62% of the oil.

Insect Antifeedant and Allelochemical Structure–Activity Relationship Studies

PHT reduces feeding and weight gain of polyphagous lepidopteran larvae (Euxoa messoria) at dietary concentrations of 10–300 ppm [4] and displays quantifiable allelopathic LC₅₀ values across multiple seedling species (0.66–1.82 ppm under near-UV) [5]. Its intermediate potency—consistently less than α-terthienyl (LC₅₀ values 0.15–1.93 ppm) but greater than 8-MOP in ovicidal assays—positions PHT as an essential reference compound for SAR studies exploring how the phenylheptatriyne scaffold versus thiophene or furanocoumarin scaffolds modulates insect antifeedant, allelopathic, and phototoxic potency.

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